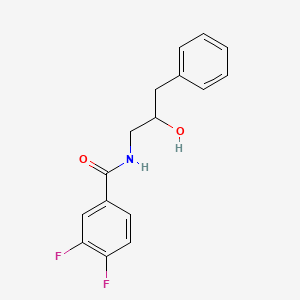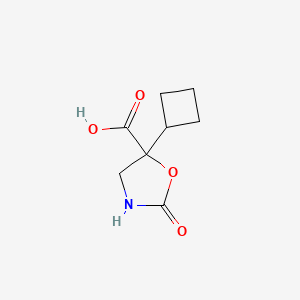![molecular formula C18H18N4O3S2 B3013334 4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-42-8](/img/structure/B3013334.png)
4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring. This class of compounds is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, dye production, and materials science.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation . Another study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which, although not directly related to the compound , demonstrates the versatility of benzamide derivatives in drug chemistry . Additionally, a method for synthesizing 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was described, involving dehydrosulfurization of hydrazinecarbothioamide . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is often linked to various substituents that can significantly alter the compound's properties and biological activity. The structural confirmation of such compounds is typically achieved through spectroscopic methods such as IR, NMR, and mass spectrometry . Molecular docking studies are also employed to predict the interaction of these compounds with biological targets, as seen in the study of a 1,3,4-thiadiazole derivative's potential inhibition of dihydrofolate reductase (DHFR) .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the functional groups attached to the thiadiazole ring. The presence of benzamide groups, for example, can confer the ability to interact with various enzymes and receptors, affecting biological pathways. The synthesis process often involves reactions such as dehydrosulfurization, which is used to form the thiadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like dimethylsulfamoyl and benzamide groups can affect these properties, potentially enhancing the compound's drug-like behavior and oral bioavailability. Computational studies, including ADMET predictions, are useful for assessing the drug-likeness of these compounds .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base have shown significant properties useful for photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
A series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines. These compounds have shown promising anticancer activities, with some exhibiting GI50 values comparable to the standard drug Adriamycin. The study highlights the potential of these compounds as anticancer agents, with specific derivatives identified as the most promising candidates (Tiwari et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Research into acridine-acetazolamide conjugates has demonstrated that these compounds are potent inhibitors of carbonic anhydrases (CA), a family of enzymes. These inhibitors are effective against various isoforms of CA, which are implicated in conditions such as glaucoma, epilepsy, and cancer. The study underscores the importance of structure-activity relationships in designing inhibitors with potential therapeutic applications (Ulus et al., 2016).
Antimicrobial Activity
A study on the synthesis and evaluation of new heterocycles containing the 1,3,4-thiadiazole moiety has shown that some members of this series display promising activities against tested microorganisms. This research suggests the potential use of these compounds in developing new antimicrobial agents, highlighting the importance of the 1,3,4-thiadiazole core in pharmacology (Farghaly, Abdallah, & Muhammad, 2011).
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-12-5-4-6-14(11-12)17-20-21-18(26-17)19-16(23)13-7-9-15(10-8-13)27(24,25)22(2)3/h4-11H,1-3H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPAZAUNBQYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)
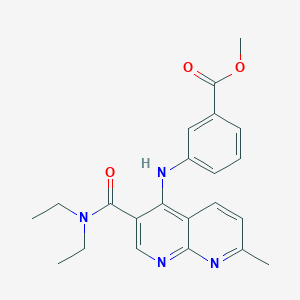
![1-(2-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3013260.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)
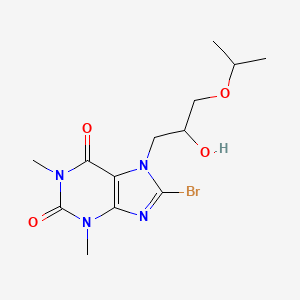
![3-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B3013263.png)
![N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3013264.png)
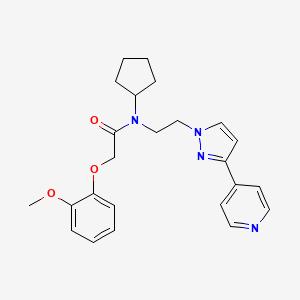
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)
![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)
![5-chloro-2-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3013269.png)
